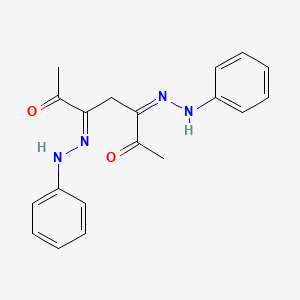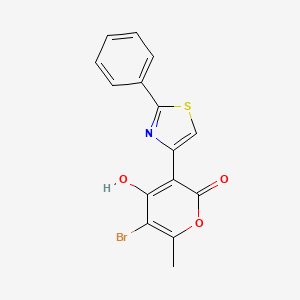
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole is a chemical compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory properties . The structure of 3-acetyl-1,3,4-oxadiazoline derivatives has been extensively studied due to their potential therapeutic applications .
准备方法
The synthesis of 3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole typically involves a two-step reaction process. The first step is the condensation reaction between an appropriate carboxylic acid hydrazide and aldehydes, resulting in the formation of hydrazones. These hydrazones are then subjected to cyclization with acetic anhydride to form the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
科学研究应用
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole has been extensively studied for its scientific research applications. It has shown promising results in:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
作用机制
The mechanism of action of 3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its antifungal activity is linked to the disruption of fungal cell membrane integrity . The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
3-Acetyl-5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazole can be compared with other similar compounds, such as:
3-Acetyl-5-(substituted-phenyl)-2,2-dimethyl-2,3-dihydro-1,3,4-oxadiazoles: These compounds exhibit similar biological activities but may differ in their potency and spectrum of activity depending on the nature of the substituents on the phenyl ring.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
属性
分子式 |
C12H12Cl2N2O2 |
|---|---|
分子量 |
287.14 g/mol |
IUPAC 名称 |
1-[5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7(17)16-12(2,3)18-11(15-16)9-5-4-8(13)6-10(9)14/h4-6H,1-3H3 |
InChI 键 |
FQTVUIWMJLHGFC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
amino]phenyl}acetamide](/img/structure/B13372948.png)
![N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B13372958.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372963.png)
![5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one](/img/structure/B13372964.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13372965.png)
![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)

![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)
![5-(4-chlorobenzyl)-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13373004.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)

![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
